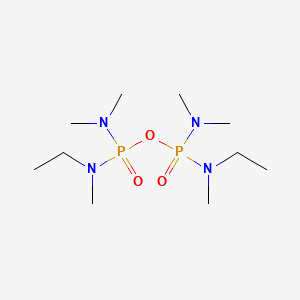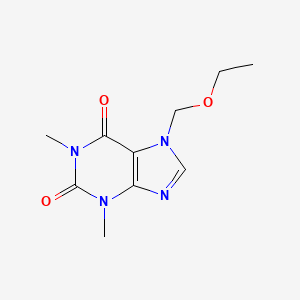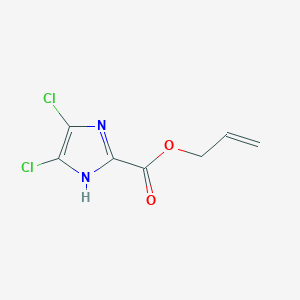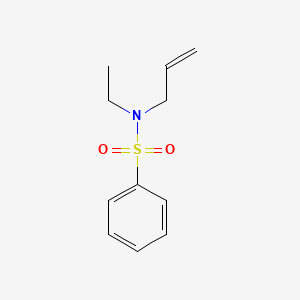
Diethyl-tris(dimethyl)amide of pyrophosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-tris(dimethyl)amide of pyrophosphoric acid is a complex organophosphorus compound It contains a pyrophosphoric acid core with diethyl and tris(dimethyl)amide groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-tris(dimethyl)amide of pyrophosphoric acid typically involves the reaction of pyrophosphoric acid with diethylamine and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality. The final product is usually purified through techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl-tris(dimethyl)amide of pyrophosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield various substituted amides.
Wissenschaftliche Forschungsanwendungen
Diethyl-tris(dimethyl)amide of pyrophosphoric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl-tris(dimethyl)amide of pyrophosphoric acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- Diethylamide of pyrophosphoric acid
- Dimethylamide of pyrophosphoric acid
- Triethylamide of pyrophosphoric acid
Comparison: Diethyl-tris(dimethyl)amide of pyrophosphoric acid is unique due to the presence of both diethyl and tris(dimethyl)amide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
63704-62-1 |
|---|---|
Molekularformel |
C10H28N4O3P2 |
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
N-[dimethylamino-[dimethylamino-[ethyl(methyl)amino]phosphoryl]oxyphosphoryl]-N-methylethanamine |
InChI |
InChI=1S/C10H28N4O3P2/c1-9-13(7)18(15,11(3)4)17-19(16,12(5)6)14(8)10-2/h9-10H2,1-8H3 |
InChI-Schlüssel |
XPDINFYMQPIJDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)









![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
